Cellular Antiproliferative Potency: WM-1119 versus WM-8014 in B-Cell Lymphoma Model
WM-1119 exhibits approximately 9-fold greater potency than its predecessor WM-8014 in inhibiting proliferation of EMRK1184 B-cell lymphoma cells, a gain directly attributed to its reduced plasma protein binding which increases the free fraction available for target engagement [1]. This differentiation was validated in a head-to-head comparative experiment under identical assay conditions [1].
| Evidence Dimension | Cellular antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.25 μM (250 nM) |
| Comparator Or Baseline | WM-8014: IC50 = 2.3 μM (2300 nM) |
| Quantified Difference | 9.2-fold (WM-1119 9.2× more potent than WM-8014) |
| Conditions | EMRK1184 mouse B-cell lymphoma cell line; growth inhibition assay |
Why This Matters
For cell-based screening campaigns, WM-1119 requires ~9-fold lower concentration to achieve equivalent target engagement, reducing off-target exposure and compound consumption.
- [1] Baell JB, Leaver DJ, Hermans SJ, et al. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth. Nature. 2018;560(7717):253-257. View Source
